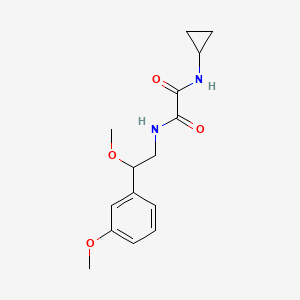
1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anion-Directed Organized Assemblies
Zheng, Wang, Fan, and Zheng (2013) explored the reactions of similar pyrazole-based ionic salts and their organized assemblies directed by anions. Their study provides insights into the structural formation and interactions of such compounds, contributing to the understanding of molecular architecture in chemistry (Zheng et al., 2013).
Anticancer Activity
Ratković et al. (2016) synthesized a series of 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles, which are structurally related, and evaluated their in vitro cytotoxic activity against cancer cell lines. Their findings highlight the potential of such compounds in developing anticancer agents (Ratković et al., 2016).
Synthesis of Heterocycles
Mahata, Kumar, Sriram, Ila, and Junjappa (2003) demonstrated the use of related compounds as synthons for the efficient synthesis of various heterocycles. This research contributes to the field of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals (Mahata et al., 2003).
Hydrogen-Bonded Molecular Structures
Zheng, Wang, and Fan (2010) investigated the structure of similar pyrazole compounds, revealing insights into their hydrogen-bonded molecular dimers. This kind of study is crucial for understanding the molecular interactions and stability of such compounds (Zheng et al., 2010).
Corrosion Inhibition
Olasunkanmi, Kabanda, and Ebenso (2016) explored the application of quinoxaline derivatives, closely related to the compound , as corrosion inhibitors for mild steel. This research is significant in the field of materials science and engineering (Olasunkanmi et al., 2016).
Antimicrobial and Anticancer Activities
Rathinamanivannan, Megha, Chinnamanayakar, Kumar, and Ezhilarasi (2019) synthesized derivatives of 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one and assessed their antimicrobial and anticancer properties. Such studies are pivotal in discovering new therapeutics (Rathinamanivannan et al., 2019).
Antimitotic Agents
Temple and Rener (1992) explored the biological activity of chiral isomers of related compounds as antimitotic agents, providing valuable information for the development of new drugs (Temple & Rener, 1992).
Propriétés
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-6-20(24)22-18(16-7-4-5-8-19(16)23)13-17(21-22)14-9-11-15(25-2)12-10-14/h4-5,7-12,18,23H,3,6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHVGTCGMOWSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2893778.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2893780.png)




![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2893787.png)



![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2893796.png)


